molecular formula C10H10N2O4S B2685190 2-(4-Cyanobenzenesulfonamido)propanoic acid CAS No. 1308963-00-9

2-(4-Cyanobenzenesulfonamido)propanoic acid

Cat. No. B2685190
CAS RN: 1308963-00-9
M. Wt: 254.26
InChI Key: USRSVPGHBMPFNV-UHFFFAOYSA-N
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Description

“2-(4-Cyanobenzenesulfonamido)propanoic acid” is a chemical compound with the molecular formula C10H10N2O4S and a molecular weight of 254.26 . It is a derivative of propanoic acid, which is commonly used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “2-(4-Cyanobenzenesulfonamido)propanoic acid” consists of a propanoic acid group attached to a cyanobenzenesulfonamido group .


Physical And Chemical Properties Analysis

“2-(4-Cyanobenzenesulfonamido)propanoic acid” is a powder at room temperature . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Spectroelectrochemistry and Polymer Synthesis

The study of polyaniline-dodecylbenzenesulfonic acid colloidal dispersions via spectroelectrochemistry and preresonance Raman spectroscopy highlights the role of sulfonamide derivatives in polymer synthesis and characterization. These techniques offer a pathway to investigate the electronic and structural properties of polymers, potentially including those derived from or related to 2-(4-Cyanobenzenesulfonamido)propanoic acid, providing valuable insights into their conductivity and stability in various conditions (Shreepathi & Holze, 2006).

Organic Synthesis and Protecting Strategies

4-Cyanobenzenesulfonamides have been explored for their utility in organic synthesis, particularly as amine protecting groups and in facilitating clean cleavage to the parent amine under specific conditions. This research underscores the versatility of cyanobenzenesulfonamide derivatives in synthesizing and modifying amines, suggesting that 2-(4-Cyanobenzenesulfonamido)propanoic acid could be similarly valuable in synthetic organic chemistry for protecting group strategies or as a precursor in amine synthesis (Schmidt et al., 2017).

Heterocyclic Chemistry and Cyclization Reactions

The conversion of 4-cyanobenzenesulfonamides into O-acetylated amidoximes, leading to the synthesis of 1,2,4-oxadiazoles, demonstrates the reactivity of cyanobenzenesulfonamides in heterocyclic chemistry. Such cyclization reactions under acidic conditions provide a method for creating biologically relevant heterocycles, indicating that 2-(4-Cyanobenzenesulfonamido)propanoic acid may serve as a key intermediate in the synthesis of heterocyclic compounds with potential pharmaceutical applications (Dosa et al., 2011).

Electrophilic Cyanation and Pharmaceutical Intermediates

The development of electrophilic cyanation methods using N-Cyano-N-phenyl-p-methylbenzenesulfonamide for the synthesis of benzonitriles from aryl and heteroaryl bromides showcases the potential of cyanobenzenesulfonamide derivatives in pharmaceutical synthesis. This approach, yielding various benzonitriles, highlights the role of cyanobenzenesulfonamides in synthesizing key intermediates for pharmaceutical compounds, suggesting a similar utility for 2-(4-Cyanobenzenesulfonamido)propanoic acid in drug synthesis and development (Anbarasan et al., 2011).

Safety And Hazards

The safety data sheet for “2-(4-Cyanobenzenesulfonamido)propanoic acid” indicates that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-[(4-cyanophenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-7(10(13)14)12-17(15,16)9-4-2-8(6-11)3-5-9/h2-5,7,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRSVPGHBMPFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyanobenzenesulfonamido)propanoic acid

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